
9-(Dimethoxymethyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Dimethoxymethyl)anthracene is an organic compound with the molecular formula C17H16O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxymethyl)anthracene typically involves the reaction of 9-anthraldehyde with methanol in the presence of an acid catalyst. This reaction forms the dimethyl acetal of 9-anthraldehyde, which is this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.
化学反応の分析
Types of Reactions: 9-(Dimethoxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to 9-anthraldehyde.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-anthraldehyde.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
9-(Dimethoxymethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 9-(Dimethoxymethyl)anthracene involves its interaction with light. Upon absorption of light, it undergoes electronic excitation, which can lead to various photophysical processes such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and fluorescent probes .
類似化合物との比較
- 9,10-Dimethylanthracene
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Comparison: 9-(Dimethoxymethyl)anthracene is unique due to its dimethoxymethyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, 9,10-Dimethylanthracene has a higher fluorescence quantum yield, while this compound is more suited for specific applications like OLEDs due to its unique electronic properties .
特性
CAS番号 |
98178-26-8 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
9-(dimethoxymethyl)anthracene |
InChI |
InChI=1S/C17H16O2/c1-18-17(19-2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,17H,1-2H3 |
InChIキー |
DQFQCFJROVPBTA-UHFFFAOYSA-N |
正規SMILES |
COC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


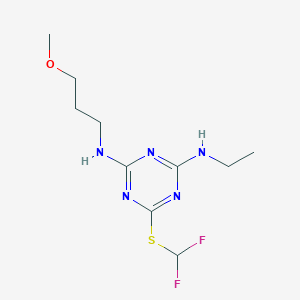


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

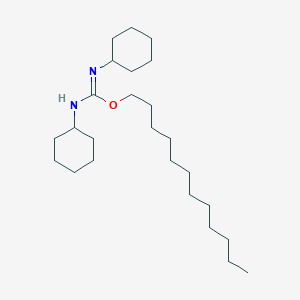
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
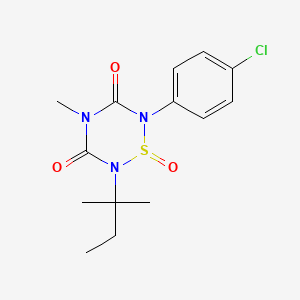
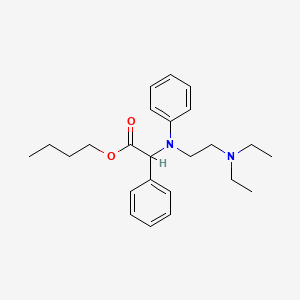
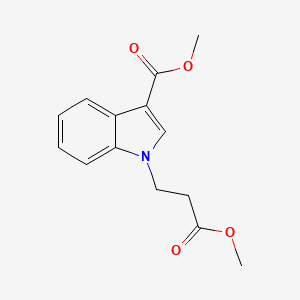

![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
